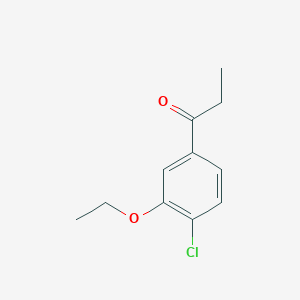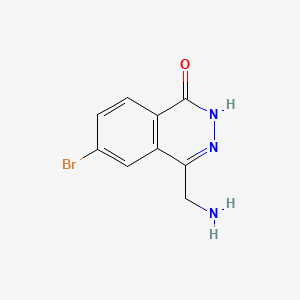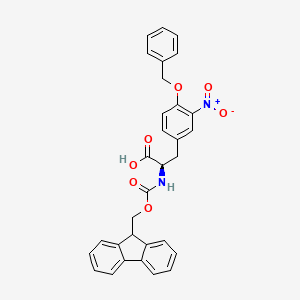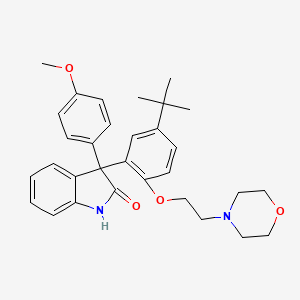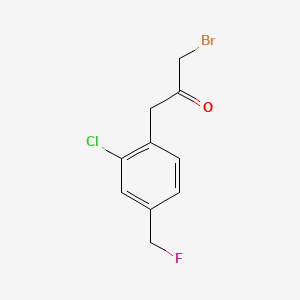![molecular formula C13H15BrN2O2 B14038693 1H-Pyrrolo[2,3-b]pyridine-2-acetic acid, 4-bromo-, 1,1-dimethylethyl este](/img/structure/B14038693.png)
1H-Pyrrolo[2,3-b]pyridine-2-acetic acid, 4-bromo-, 1,1-dimethylethyl este
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-acetic acid, 4-bromo-, 1,1-dimethylethyl ester is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of a bromine atom and a tert-butyl ester group in its structure makes it a unique molecule with specific chemical properties.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-acetic acid, 4-bromo-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-alkyl- or 1-aryl-2-amino-4-cyanopyrroles with 1,3-dicarbonyl compounds in the presence of hydrochloric acid . This reaction yields the pyrrolopyridine core, which can then be further functionalized to introduce the bromine atom and the tert-butyl ester group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2-acetic acid, 4-bromo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-acetic acid, 4-bromo-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition can induce apoptosis in cancer cells and reduce tumor growth and metastasis.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2-acetic acid, 4-bromo-, 1,1-dimethylethyl ester can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid: Similar core structure but lacks the bromine atom and ester group, leading to different chemical properties and biological activities.
Pyrrolo[1,2-a]pyrazines: These compounds have a different ring fusion pattern and exhibit distinct reactivity and applications.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-2-acetic acid, 4-bromo-, 1,1-dimethylethyl ester lies in its specific functional groups, which confer unique reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H15BrN2O2 |
|---|---|
Molecular Weight |
311.17 g/mol |
IUPAC Name |
tert-butyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)acetate |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-11(17)7-8-6-9-10(14)4-5-15-12(9)16-8/h4-6H,7H2,1-3H3,(H,15,16) |
InChI Key |
XDIHFCBNBKYYDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC2=C(C=CN=C2N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


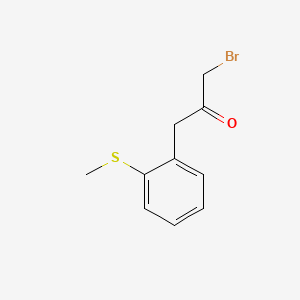
![7,14,27,30-tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1(37),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34(38),35,39-icosaene](/img/structure/B14038627.png)
![3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B14038637.png)


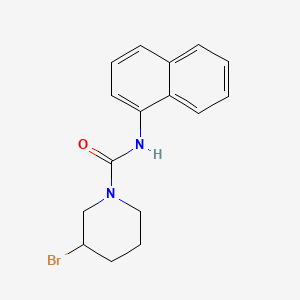
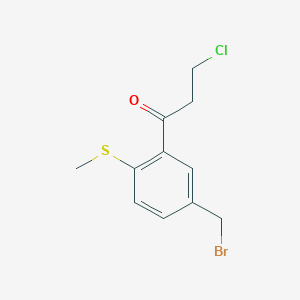
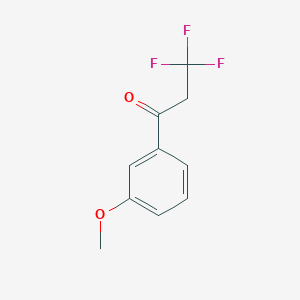
![Tert-butyl cis-3,3-difluoro-2,3A,4,6,7,7A-hexahydro-1H-pyrrolo[3,2-C]pyridine-5-carboxylate](/img/structure/B14038660.png)
